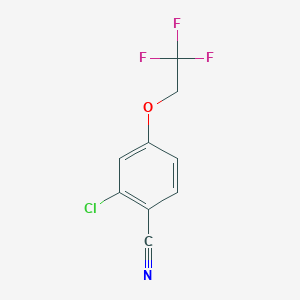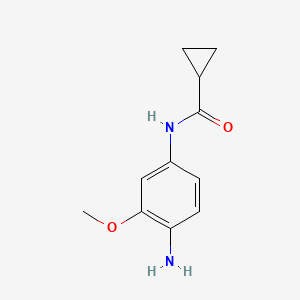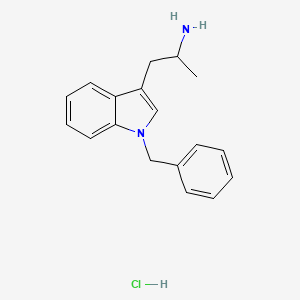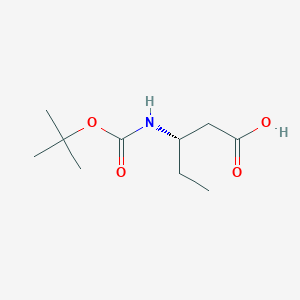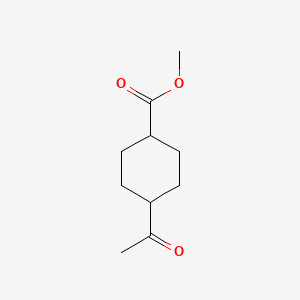
trans-Methyl 4-acetylcyclohexanecarboxylate
概要
説明
“trans-Methyl 4-acetylcyclohexanecarboxylate” is a chemical compound with the molecular formula C10H16O3 . It is commonly used in scientific research and has diverse applications, ranging from organic synthesis to pharmaceutical development.
Synthesis Analysis
The synthesis of “this compound” involves multi-step reactions. One method involves the use of sodium hydroxide (NaOH) and thionyl chloride . Another method involves a three-step process with potassium hydroxide in methanol under reflux, followed by the use of dmap; 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane, and finally tetrahydrofuran .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H16O3 . The compound has a molecular weight of 184.23 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with n-butyllithium in tetrahydrofuran under an inert atmosphere . The reaction conditions include a temperature of -78℃ and a duration of 2 hours .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown liquid .科学的研究の応用
Chemical Modification and Application Potential
Research into the chemical modification of xylan, a type of polysaccharide, highlights the creation of biopolymer ethers and esters with unique properties through chemical reactions involving similar structural compounds. These modifications lead to novel materials with applications in drug delivery, paper strength additives, and antimicrobial agents. The study demonstrates the synthesis of novel xylan esters under certain conditions, suggesting a pathway for creating materials with specific functions (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental and Health Impact Studies
A detailed investigation into the environmental and health impacts of certain chemical compounds utilized in industrial processes, such as 4-methylcyclohexanemethanol (MCHM), offers insights into their safety and potential risks. These studies provide a comprehensive review of the toxicity, environmental fate, and human health implications of these chemicals, suggesting a cautious approach to their use and highlighting the need for stringent safety evaluations (Paustenbach, Winans, Novick, & Green, 2015).
Catalytic Processes and Chemical Synthesis
The exploration of catalytic processes for the selective oxidation of cyclohexene showcases the potential for efficient synthesis of various chemical intermediates. These processes are crucial for the production of industrially significant compounds, demonstrating the role of catalysts in achieving selectivity and efficiency in chemical reactions. The findings indicate the importance of optimizing catalysts and reaction conditions to favor the production of desired products with broad applications in the chemical industry (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
Advances in Material Science
Research into the application of methyl methacrylate copolymers for the development of drug delivery systems such as transdermal patches and medicated plasters highlights the versatility of chemical compounds in creating advanced materials for medical applications. These studies focus on the formulation variables that affect drug penetration through the skin and the adhesive properties of the patches, offering insights into the design of more effective and patient-friendly drug delivery systems (Cilurzo, Selmin, Gennari, Montanari, & Minghetti, 2014).
Hydrogen Storage and Energy
The evaluation of organic compounds as potential hydrogen carriers for energy storage applications represents a significant area of research with implications for sustainable energy solutions. Studies focusing on the suitability of various organic carriers, including cycloalkanes and heteroatoms-containing hydrocarbons, aim to identify efficient, safe, and economically viable options for hydrogen storage. These findings contribute to the ongoing search for alternative energy carriers that can support the transition to renewable energy sources (Bourane, Elanany, Pham, & Katikaneni, 2016).
作用機序
Safety and Hazards
The compound is classified as potentially hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
methyl 4-acetylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWOWXKTBIIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



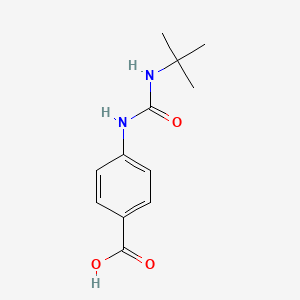
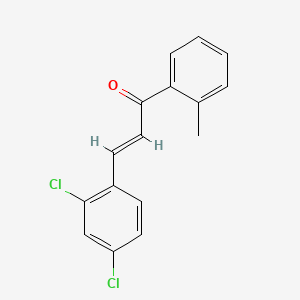
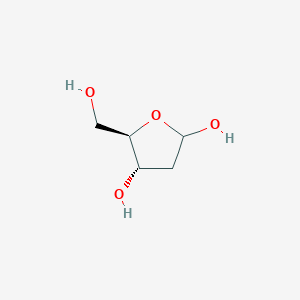
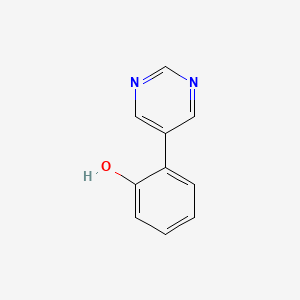


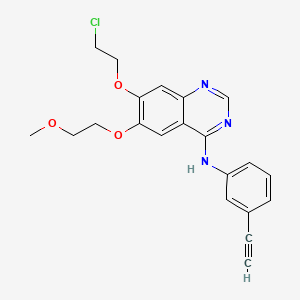
![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)
